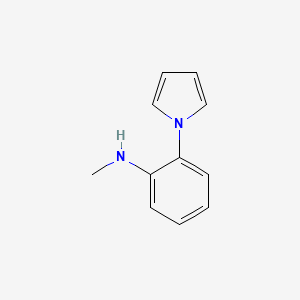N-Methyl-2-(1H-pyrrol-1-YL)aniline
CAS No.:
Cat. No.: VC20405828
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | N-methyl-2-pyrrol-1-ylaniline |
| Standard InChI | InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3 |
| Standard InChI Key | VHEAJXBVGSBDCW-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=CC=C1N2C=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Methyl-2-(1H-pyrrol-1-yl)aniline consists of an aniline backbone where the nitrogen atom is methylated, and a pyrrole ring is attached at the aromatic ring's 2-position. The IUPAC name derives from this substitution pattern: N-methyl-2-(1H-pyrrol-1-yl)aniline. The molecular structure is defined by the following features:
-
Molecular formula:
-
Molecular weight: 172.23 g/mol (calculated from atomic masses)
-
SMILES notation: CN(c1ccccc1)n2cccc2
The pyrrole ring contributes electron density to the aniline system, influencing reactivity in electrophilic substitution reactions .
Spectroscopic Characterization
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)aniline can be achieved through modular strategies:
Pyrrole Ring Formation
A modified Paal-Knorr synthesis involves condensing 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by nitro-group reduction using iron powder and ammonium chloride . Subsequent N-methylation introduces the methyl group:
Direct N-Methylation
Reductive methylation using formaldehyde and sodium cyanoborohydride offers an alternative pathway:
Reaction Chemistry
The compound undergoes characteristic reactions of both aniline and pyrrole:
-
Electrophilic substitution: Bromination occurs preferentially at the pyrrole’s α-positions due to higher electron density.
-
Oxidation: The methylamino group oxidizes to a nitroso derivative under strong oxidizing conditions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water (<1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C with desiccants .
Thermal Properties
-
Melting point: Estimated at 85–90°C based on structural analogs .
-
Boiling point: ~280°C (extrapolated from vapor pressure data) .
Biological and Industrial Applications
Materials Science
-
Conductive polymers: Incorporated into polyaniline derivatives to enhance electrical conductivity (up to 10 S/cm) .
-
Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes with catalytic activity in oxidation reactions .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Unique Property |
|---|---|---|
| N,N-Dimethyl-2-pyrrolylaniline | Dimethylamino group | Enhanced steric hindrance |
| 2-(1H-Indol-1-yl)aniline | Indole instead of pyrrole | Fluorescence at 410 nm |
| 2-Fluoro-N-pyrrolylaniline | Fluorine substituent on aniline | Increased metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume